Chemical structure and properties of Compound 12
Chemical structure and properties of Compound 12
An In-depth Technical Guide on the Chemical Structure and Properties of Compound 12 For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Compound 12, a novel inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α). All data is presented in a structured format for clarity and ease of comparison, accompanied by detailed experimental protocols and visualizations of relevant biological pathways.
Chemical Structure and Properties
Compound 12, systematically named 4-(4-methoxyphenyl)-1-((2-methyl-6-nitro-2H-chromen-2-yl)methyl)-1H-1,2,3-triazole, is a benzopyranyl 1,2,3-triazole derivative.[1] Its core structure consists of a chromene ring system linked to a 1,2,3-triazole moiety, which is further substituted with a methoxyphenyl group.
Table 1: Physicochemical Properties of Compound 12
| Property | Value | Reference |
| IUPAC Name | 4-(4-methoxyphenyl)-1-((2-methyl-6-nitro-2H-chromen-2-yl)methyl)-1H-1,2,3-triazole | [1] |
| Molecular Formula | C20H18N4O4 | Calculated |
| Molecular Weight | 378.38 g/mol | Calculated |
| Appearance | Not Reported | |
| Solubility | Not Reported |
Biological Activity and Mechanism of Action
Compound 12 has been identified as a potent inhibitor of HIF-1α, a key transcription factor in the cellular response to hypoxia and a critical target in cancer therapy.[1]
In vitro Inhibitory Activity
The inhibitory activity of Compound 12 against HIF-1α has been quantified in different human cell lines under hypoxic conditions.
Table 2: In vitro HIF-1α Inhibitory Activity of Compound 12
| Cell Line | IC50 (nM) | Experimental Conditions | Reference |
| HEK-293 (Human Embryonic Kidney) | 24 | 1% O2, 16 hours | [1] |
| A549 (Human Lung Carcinoma) | 2 | 1% O2, 16 hours | [1] |
Mechanism of Action
Compound 12 exerts its inhibitory effect by promoting the degradation of the HIF-1α protein.[1] Under hypoxic conditions, it increases the levels of hydroxylated HIF-1α, leading to its ubiquitination and subsequent proteasomal degradation. This dose-dependently decreases the expression of HIF-1α target genes, such as Vascular Endothelial Growth Factor (VEGF).[1]
Signaling Pathway
Compound 12 interferes with the HIF-1α signaling pathway, which is crucial for tumor progression and angiogenesis. The diagram below illustrates the canonical HIF-1α pathway and the point of intervention by Compound 12.
Caption: HIF-1α Signaling Pathway and Inhibition by Compound 12.
Experimental Protocols
Synthesis of Compound 12
Compound 12 is synthesized via a Copper(I)-catalyzed [3 + 2] cycloaddition reaction.[1]
Workflow:
Caption: Synthesis workflow for Compound 12.
Detailed Methodology: A detailed, step-by-step protocol for the synthesis of 2-(azidomethyl)-2-methyl-6-nitro-2H-chromene and the subsequent cycloaddition reaction would be required from the primary literature for exact replication. The general procedure involves the reaction of the azide and alkyne precursors in the presence of a copper(I) catalyst, such as copper(I) iodide, often with a base like triethylamine in a suitable solvent like THF or a mixture of t-butanol and water. The reaction is typically stirred at room temperature until completion, followed by extraction and purification using column chromatography.
Hypoxia-Responsive Element (HRE) Reporter Assay
This assay is used to screen for inhibitors of HIF-1α transcriptional activity.
Workflow:
Caption: HRE Reporter Assay Workflow.
Detailed Methodology:
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HEK-293 cells are co-transfected with a pGL3-5xHRE-Luc plasmid, which contains five copies of the hypoxia-responsive element from the VEGF gene promoter driving firefly luciferase expression, and a pRL-SV40 plasmid encoding Renilla luciferase for normalization.[1]
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Transfected cells are treated with various concentrations of Compound 12.[1]
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The cells are then incubated under hypoxic conditions (1% O2) for 24 hours to induce HIF-1α activity.[1]
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Following incubation, the cells are lysed, and the luciferase activity of both firefly and Renilla luciferases is measured using a luminometer.
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The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. A decrease in the normalized luciferase activity in the presence of Compound 12 indicates inhibition of HIF-1α transcriptional activity.
Western Blot Analysis for HIF-1α
This method is used to directly measure the levels of HIF-1α protein in cells.
Detailed Methodology:
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HEK-293 or A549 cells are treated with Compound 12 at various concentrations and incubated under hypoxic conditions for 16 hours.[1]
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Cells are then lysed, and the total protein concentration is determined.
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Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
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The membrane is blocked and then incubated with a primary antibody specific for HIF-1α, followed by incubation with a secondary antibody conjugated to horseradish peroxidase.
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The protein bands are visualized using an enhanced chemiluminescence detection system. β-actin is typically used as a loading control to ensure equal protein loading.
Immunofluorescence Assay for HIF-1α
This technique is used to visualize the subcellular localization and expression of HIF-1α.
Detailed Methodology:
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A549 cells are grown on coverslips and treated with Compound 12 for 16 hours under hypoxic conditions.[1]
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The cells are then fixed with paraformaldehyde, permeabilized, and blocked.
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Cells are incubated with a primary antibody against HIF-1α, followed by a fluorescently labeled secondary antibody.
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The cell nuclei are counterstained with a DNA-binding dye like DAPI.
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The coverslips are mounted on slides, and the fluorescence is visualized using a fluorescence microscope.
Conclusion
Compound 12 is a promising novel inhibitor of HIF-1α with potent activity in the nanomolar range in human cancer cell lines. Its mechanism of action involves the targeted degradation of the HIF-1α protein, leading to the downregulation of hypoxia-inducible genes. The detailed protocols provided in this guide should facilitate further research and development of this and similar compounds as potential anticancer therapeutics.
